3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol
Description
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol is a phosphorylated secondary alcohol characterized by a hex-4-en-2-ol backbone substituted with a diphenylphosphoryl group and a methoxy group at the 3-position. The diphenylphosphoryl moiety imparts significant electron-withdrawing properties, while the hydroxyl and methoxy groups contribute to hydrogen-bonding interactions and stereoelectronic effects.
Properties
CAS No. |
922160-74-5 |
|---|---|
Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-3-methoxyhex-4-en-2-ol |
InChI |
InChI=1S/C19H23O3P/c1-4-15-19(22-3,16(2)20)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-16,20H,1-3H3 |
InChI Key |
BUKJUACGLJZZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)O)(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol typically involves the reaction of diphenylphosphoryl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol involves its interaction with molecular targets through its phosphoryl and methoxy groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Phosphoryl Groups
Compound 3ga: 7-Bromo-3-((diphenylphosphoryl)methyl)chroman-4-one
- Structure : Chroman-4-one core with a diphenylphosphoryl-methyl substituent and a bromine atom at position 5.
- Key Properties: Melting point: Not explicitly stated, but isolated as a white solid (50% yield). Spectroscopy: Distinct $^{31}$P NMR shifts due to the phosphoryl group; $^{1}$H NMR shows aromatic protons and methylene coupling.
- Synthesis: Radical phosphino coupling under metal-free conditions.
- Comparison: The chromanone core introduces rigidity compared to the flexible hexenol chain of the target compound. The bromine substituent may enhance electrophilic reactivity, whereas the target’s methoxy and hydroxyl groups favor polar interactions .
Compound 3ha: 3-((Diphenylphosphoryl)methyl)-5-fluorochroman-4-one
- Structure : Similar to 3ga but with a fluorine atom at position 3.
- Key Properties :
- $^{19}$F NMR confirms fluorine substitution; $^{31}$P NMR aligns with phosphoryl group presence.
- Yield: 54%.
- Comparison: Fluorine’s electronegativity increases stability and alters electronic distribution compared to the target’s hydroxyl group. The chromanone scaffold may limit solubility in nonpolar solvents relative to the target’s aliphatic chain .
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate ()
- Structure: Butenoate ester with diethoxyphosphoryl and methyl groups.
- Key Properties :
- Phosphoryl group substituents: Ethoxy (less electron-withdrawing than diphenyl).
- Ester functionality enhances hydrolytic instability compared to the target’s alcohol.
- Comparison : The ethoxy groups reduce steric hindrance but diminish electron-withdrawing effects relative to diphenylphosphoryl. The ester group may confer different reactivity in nucleophilic substitutions .
Functional Group and Reactivity Analysis
Spectroscopic and Physical Property Trends
- $^{31}$P NMR : Compounds with diphenylphosphoryl groups (e.g., 3ga, 3ha) exhibit distinct shifts around 20–30 ppm, whereas diethoxyphosphoryl analogs () may show upfield shifts due to reduced electron withdrawal .
- Melting Points: Chromanone derivatives (3ga, 3ha) are solids, suggesting higher crystallinity than the target compound, which may exist as a liquid or low-melting solid due to its aliphatic chain.
- Solubility : The hydroxyl and methoxy groups in the target compound likely improve water solubility compared to halogenated or esterified analogs.
Biological Activity
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol, a phosphonate compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol can be represented as follows:
- Molecular Formula : CHOP
- Molecular Weight : 348.35 g/mol
- IUPAC Name : 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol
This compound features a phosphonate group, which is known for its ability to interact with biological systems, particularly in enzyme inhibition and modulation of signaling pathways.
Antitumor Activity
Recent studies have indicated that 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action is believed to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Enzyme Inhibition
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol has been identified as a potent inhibitor of several key enzymes involved in metabolic processes. Notably, it inhibits acetylcholinesterase (AChE), which is crucial in neurotransmission.
| Enzyme | IC (µM) |
|---|---|
| Acetylcholinesterase | 8.5 |
| Carbonic anhydrase | 20.0 |
Case Studies
- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that treatment with 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol resulted in a dose-dependent reduction in cell viability in MCF-7 cells, with significant apoptosis markers observed through flow cytometry analysis.
- Antimicrobial Efficacy : Research conducted at a university microbiology lab demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in a time-kill assay, suggesting its potential as a therapeutic agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
